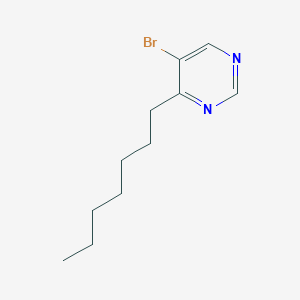

5-Bromo-4-heptylpyrimidine

Description

5-Bromo-4-heptylpyrimidine (CAS: 951884-44-9) is a brominated pyrimidine derivative featuring a heptyl chain at the 4-position and a bromine atom at the 5-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₉BrN₂, with a molecular weight of 259.19 g/mol. This compound is commercially available with a purity of 97% and is used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-bromo-4-heptylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-2-3-4-5-6-7-11-10(12)8-13-9-14-11/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNHVVXVVMYFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656901 | |

| Record name | 5-Bromo-4-heptylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-44-9 | |

| Record name | 5-Bromo-4-heptylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-heptylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-heptylpyrimidine typically involves the bromination of 4-heptylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-heptylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium phosphate).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), and hydrogen gas for catalytic hydrogenation.

Major Products:

Substitution Reactions: Substituted pyrimidines with various functional groups.

Coupling Reactions: Biaryl compounds.

Reduction Reactions: 4-heptylpyrimidine.

Scientific Research Applications

5-Bromo-4-heptylpyrimidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-heptylpyrimidine depends on its specific application and the nature of its interactions with other moleculesThe pyrimidine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 5-bromo-4-heptylpyrimidine and its analogues:

Reactivity and Functional Group Influence

Electron-Donating vs. Electron-Withdrawing Groups :

- The heptyl chain in this compound is electron-donating, stabilizing the pyrimidine ring and directing electrophilic substitution to the 2- or 6-positions. In contrast, the trifluoromethyl group in 5-bromo-2-methyl-4-(trifluoromethyl)pyrimidine withdraws electron density, making the ring more reactive toward nucleophilic attack .

- Methoxy groups in 5-bromo-4,6-dimethoxypyrimidine enhance polarity and hydrogen-bonding capacity, favoring interactions in biological systems or crystal packing .

Halogen Reactivity :

Physicochemical Properties

- Lipophilicity : The heptyl chain confers higher logP values compared to analogues with aromatic (e.g., 4-methylphenyl) or polar (e.g., morpholine) groups, making this compound more suitable for lipid-based formulations .

- Melting/Boiling Points : Aromatic derivatives like 5-bromo-4-(4-methylphenyl)pyrimidine exhibit higher melting points due to rigid π-π interactions, whereas aliphatic derivatives may remain liquid at room temperature .

Biological Activity

5-Bromo-4-heptylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant studies, and applications in various fields.

- Molecular Formula : C11H17BrN2

- Molecular Weight : 243.17 g/mol

- CAS Number : 44118595

This compound exhibits several biological activities that are primarily attributed to its structural features. The bromine atom and the pyrimidine ring play crucial roles in modulating various biochemical pathways:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. This effect is likely mediated through the induction of apoptosis and inhibition of cell cycle progression.

Biological Activity Summary Table

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Activity :

In vitro experiments demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death . -

Enzyme Interaction Studies :

Research has also focused on the interaction of this compound with key metabolic enzymes. It was found to inhibit specific enzymes involved in nucleotide synthesis, which could explain its anticancer properties by limiting the availability of nucleotides necessary for DNA replication .

Safety and Toxicity

While initial studies highlight the potential benefits of this compound, further research is required to assess its safety profile and toxicity. Preliminary toxicity assays indicate that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.